molecular formula C7H7F3N2O2S B6152253 4-amino-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 363-93-9

4-amino-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6152253
CAS No.: 363-93-9
M. Wt: 240.2
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Description

4-amino-2-(trifluoromethyl)benzene-1-sulfonamide is an organic compound that features both an amino group and a trifluoromethyl group attached to a benzene ring, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of trifluorotoluene to produce nitrotrifluorotoluene. This intermediate is then reduced to the corresponding amine, followed by sulfonation to introduce the sulfonamide group .

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(trifluoromethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of 4-amino-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can disrupt cellular processes in cancer cells, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the trifluoromethyl and sulfonamide groups makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Properties

CAS No.

363-93-9

Molecular Formula

C7H7F3N2O2S

Molecular Weight

240.2

Purity

95

Origin of Product

United States

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